N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide
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Overview
Description
N-{2-[4-(TERT-BUTYL)PHENOXY]-4-HYDROXY-9,10-DIOXO-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL}METHANESULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(TERT-BUTYL)PHENOXY]-4-HYDROXY-9,10-DIOXO-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL}METHANESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-tert-butylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Introduction of the Piperidino Group: The phenoxy intermediate is then reacted with a piperidine derivative under controlled conditions to introduce the piperidino group.
Formation of the Anthracenyl Core: The next step involves the formation of the anthracenyl core through a series of cyclization reactions.
Sulfonamide Formation: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(TERT-BUTYL)PHENOXY]-4-HYDROXY-9,10-DIOXO-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL}METHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperidino groups.
Reduction: Reduction reactions can occur at the carbonyl groups within the anthracenyl core.
Substitution: The compound is also prone to substitution reactions, especially at the phenoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[4-(TERT-BUTYL)PHENOXY]-4-HYDROXY-9,10-DIOXO-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL}METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-{2-[4-(TERT-BUTYL)PHENOXY]-4-HYDROXY-9,10-DIOXO-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL}METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulate Signaling Pathways: The compound can influence various signaling pathways, including those involved in cell proliferation and apoptosis.
Interact with DNA: It may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
N-{2-[4-(TERT-BUTYL)PHENOXY]-4-HYDROXY-9,10-DIOXO-3-PIPERIDINO-9,10-DIHYDRO-1-ANTHRACENYL}METHANESULFONAMIDE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C30H32N2O6S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-piperidin-1-ylanthracen-1-yl]methanesulfonamide |
InChI |
InChI=1S/C30H32N2O6S/c1-30(2,3)18-12-14-19(15-13-18)38-29-24(31-39(4,36)37)22-23(28(35)25(29)32-16-8-5-9-17-32)27(34)21-11-7-6-10-20(21)26(22)33/h6-7,10-15,31,35H,5,8-9,16-17H2,1-4H3 |
InChI Key |
WOVMCJJDYVPBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2N4CCCCC4)O)C(=O)C5=CC=CC=C5C3=O)NS(=O)(=O)C |
Origin of Product |
United States |
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